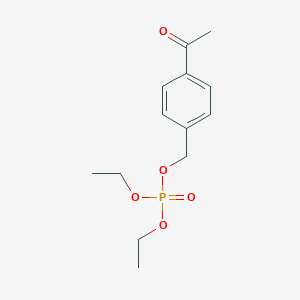![molecular formula C8H11ClO4 B12555180 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate CAS No. 146790-32-1](/img/structure/B12555180.png)
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C8H11ClO4 It is an ester derivative of prop-2-enoic acid and is characterized by the presence of a chloropropanoyl group attached to an ethyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Prop-2-enoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield prop-2-enoic acid and 3-chloropropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted propanoyl esters.
Hydrolysis: Products are prop-2-enoic acid and 3-chloropropanoic acid.
Polymerization: Polymers with varying molecular weights and properties.
Applications De Recherche Scientifique
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloropropanoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The prop-2-enoate moiety can participate in radical polymerization, leading to the formation of polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(3-Methylsulfanyl)propanoyl]oxy]ethyl prop-2-enoate
- **2-[(3-Bromopropanoyl)oxy]ethyl prop-2-enoate
- **2-[(3-Hydroxypropanoyl)oxy]ethyl prop-2-enoate
Uniqueness
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. Additionally, the compound’s ability to undergo polymerization makes it valuable in the production of specialty polymers.
Propriétés
Numéro CAS |
146790-32-1 |
|---|---|
Formule moléculaire |
C8H11ClO4 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
2-prop-2-enoyloxyethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-2-7(10)12-5-6-13-8(11)3-4-9/h2H,1,3-6H2 |
Clé InChI |
OJNTXPNKAGZBAU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
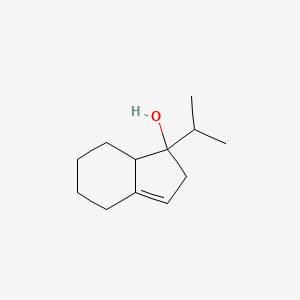
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
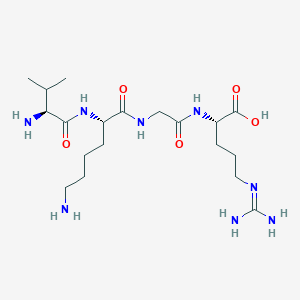
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
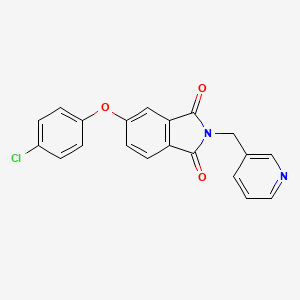
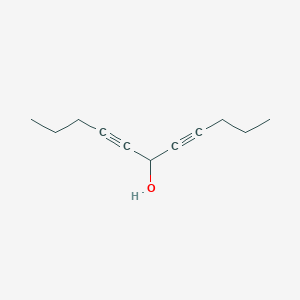
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
